molecular formula C9H8ClNS B13589680 2-Chloro-7-ethyl-1,3-benzothiazole

2-Chloro-7-ethyl-1,3-benzothiazole

Cat. No.: B13589680
M. Wt: 197.69 g/mol
InChI Key: DYBIIJZXYSOONR-UHFFFAOYSA-N
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Description

2-Chloro-7-ethyl-1,3-benzothiazole is a chemical compound with the molecular formula C9H8ClNS. It belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in modern medicinal chemistry and drug discovery due to its versatile biological activities . The benzothiazole core consists of a benzene ring fused to a thiazole, which contains both nitrogen and sulfur heteroatoms, enabling diverse interactions with biological targets . This particular derivative is substituted with chloro and ethyl groups, modifications that are known to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for researchers . The benzothiazole scaffold is recognized as a privileged structure in pharmacology, with derivatives demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties . Substitutions on the benzothiazole core, such as the chloro and ethyl groups present in this compound, are critical in structure-activity relationship (SAR) studies aimed at developing potent and selective therapeutic agents . For instance, electron-withdrawing groups like chlorine at specific positions on the ring can enhance cytotoxic activity and metabolic stability, while alkyl groups like ethyl can influence hydrophobic interactions within enzyme binding pockets . Researchers utilize this compound as a key building block in the synthesis of more complex molecules for probing biological pathways and developing new enzyme inhibitors, such as those targeting kinases or processes relevant to tuberculosis . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

2-chloro-7-ethyl-1,3-benzothiazole

InChI

InChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3

InChI Key

DYBIIJZXYSOONR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(S2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 7 Ethyl 1,3 Benzothiazole and Analogues

Foundational Synthetic Routes to the 1,3-Benzothiazole Ring System

The construction of the benzothiazole (B30560) core is a well-established area of organic synthesis, with several reliable methods at the chemist's disposal. The most prominent of these involves the cyclization of 2-aminothiophenol (B119425) derivatives.

The reaction of 2-aminothiophenol or its substituted analogues with various carbon electrophiles is a cornerstone of benzothiazole synthesis. mdpi.comgoogle.com This approach offers a direct route to the bicyclic system. For the synthesis of a 7-ethyl substituted benzothiazole, the starting material would be 2-amino-3-ethylthiophenol.

This precursor can be cyclized through reactions with a range of reagents, including carboxylic acids, aldehydes, nitriles, and ketones. mdpi.comresearchgate.netmdpi.comresearchgate.net The choice of reactant determines the substituent at the C-2 position of the resulting benzothiazole. For instance, reaction with formic acid or formamide (B127407) can yield the simple benzothiazole ring, which can then be functionalized. rsc.org The use of catalysts, such as Brønsted acids or metal catalysts, can facilitate these cyclization reactions, often allowing for milder conditions and improved yields. researchgate.netmdpi.com

The general mechanism involves the initial formation of a Schiff base or an amide linkage between the amino group of the thiophenol and the electrophile, followed by an intramolecular nucleophilic attack of the thiol group onto the newly formed imine or equivalent carbon, leading to ring closure. Subsequent dehydration or oxidation yields the aromatic benzothiazole ring. mdpi.com

Table 1: Selected Catalytic Systems for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes

Catalyst Solvent Temperature Reaction Time Yield Range (%) Reference
H₂O₂/HCl Ethanol (B145695) Room Temp 1 h High mdpi.com
SnP₂O₇ Solvent-free 100-110 °C 8-35 min 87-95 mdpi.com
Cu(II)-dendrimer/SiO₂ Ethanol Reflux 15-90 min 87-98 mdpi.com

Condensation reactions represent the most widely used strategy for assembling the benzothiazole scaffold. mdpi.comnih.gov These reactions typically involve the condensation of a 2-aminothiophenol derivative with a compound containing a carbonyl or cyano group. mdpi.comdoaj.org The process can be described as a three-stage sequence:

Imine Thiophenol (ITP) Formation: The initial step is the reaction between the amino group of the 2-aminothiophenol and a carbonyl compound (like an aldehyde or ketone) to form an imine intermediate. nih.gov

Cyclization: The ITP intermediate undergoes a rapid intramolecular cyclization, where the nucleophilic sulfur atom attacks the imine carbon to form a non-aromatic benzothiazolidine ring. nih.gov

Aromatization: The final step is the oxidation of the benzothiazolidine intermediate to the stable, aromatic benzothiazole ring system. This is often achieved using an oxidant present in the reaction mixture or through exposure to air. nih.gov

A variety of reaction conditions have been developed to optimize this process, including the use of green chemistry principles such as microwave irradiation or the use of ionic liquids as recyclable solvents. mdpi.comdoaj.org These methods often lead to shorter reaction times, higher yields, and a reduced environmental footprint compared to traditional heating. mdpi.commdpi.com

Specific Strategies for Introducing Halogenation at the C-2 Position

Once the 7-ethylbenzothiazole ring system is formed, the next critical step is the introduction of a chlorine atom at the C-2 position. This transformation converts the benzothiazole into a versatile synthetic intermediate.

Direct C-H functionalization is a modern and atom-economical approach in organic synthesis. acs.orgnih.gov The C-2 position of the benzothiazole ring is inherently activated towards certain reactions due to the adjacent sulfur and nitrogen atoms. mdpi.com However, direct chlorination of the C-2 hydrogen is not the most common method. While direct bromination using reagents like N-bromosuccinimide (NBS) has been reported for functionalizing the benzene (B151609) portion of the ring system, selective chlorination at C-2 often requires specific precursors. researchgate.net Challenges include controlling selectivity and avoiding over-halogenation or reaction at other positions.

A more reliable and widely adopted strategy for synthesizing 2-chlorobenzothiazoles involves the conversion of a C-2 precursor, most commonly 2-mercaptobenzothiazole (B37678). researchgate.netgoogle.com This two-step approach is highly efficient:

Synthesis of 2-Mercaptobenzothiazole: The required 2-mercaptobenzothiazole intermediate (in this case, 7-ethyl-2-mercaptobenzothiazole) is typically synthesized via the reaction of the corresponding ortho-substituted aniline (B41778) (3-ethyl-aniline) with carbon disulfide, often under high pressure and temperature. A more convenient laboratory-scale method involves the reaction of an ortho-haloaniline with potassium O-ethyl dithiocarbonate, followed by intramolecular cyclization. researchgate.net

Conversion to 2-Chlorobenzothiazole (B146242): The 2-mercaptobenzothiazole is readily converted to the target 2-chlorobenzothiazole. This is achieved by treating the mercapto derivative with a chlorinating agent. researchgate.net Sulfuryl chloride (SO₂Cl₂) is particularly effective, providing high yields of the pure product under mild conditions, often at temperatures between 10-30 °C. google.com Other reagents like phosphorus pentachloride have also been used. google.com

This pathway is generally preferred due to its high efficiency and the ready availability of the starting materials.

Table 2: Reagents for the Conversion of 2-Mercaptobenzothiazole to 2-Chlorobenzothiazole

Reagent Conditions Yield Reference
Sulfuryl chloride (SO₂Cl₂) Inert solvent (e.g., benzene), 10-30 °C Very high google.com
Phosphorus pentachloride (PCl₅) Solvent (e.g., phosphorus thiochloride), 100 °C Good google.com

Halogen exchange reactions, such as the Finkelstein (using an iodide salt) or Swarts (using a fluoride (B91410) salt) reactions, are fundamental transformations in haloalkane and haloarene chemistry. tardigrade.indoubtnut.com In principle, a 2-halobenzothiazole could be converted into another 2-halobenzothiazole via this method. For example, a 2-bromobenzothiazole (B1268465) could be transformed into 2-chlorobenzothiazole by heating it with a suitable chloride salt.

This strategy is particularly useful for introducing radioisotopes for imaging studies or for accessing halides that are difficult to install directly. science.gov While feasible, for the bulk synthesis of 2-chlorobenzothiazoles, halogen exchange is generally less common than the chlorination of 2-mercaptobenzothiazole precursors due to the efficiency of the latter method. mdpi.com The reaction typically involves a nucleophilic substitution mechanism where a halide ion displaces another from the C-2 position. nih.gov

Methodologies for Alkyl Substitution at the Aromatic Ring (C-7 Position)

The introduction of alkyl groups, such as an ethyl group, onto the benzene portion of the benzothiazole ring system is a key synthetic challenge. Regioselective functionalization, particularly at the C-7 position, requires carefully designed strategies to overcome the inherent reactivity patterns of the heterocyclic system.

Alkylation Reactions on Substituted Benzothiazoles

Direct alkylation of a pre-formed benzothiazole ring at a specific carbon atom of the benzene moiety using classical methods like Friedel-Crafts reactions presents significant challenges. The Friedel-Crafts alkylation, an electrophilic aromatic substitution, typically employs an alkyl halide and a strong Lewis acid catalyst. wikipedia.orgmt.com However, several factors limit its application for the regioselective synthesis of 7-alkylbenzothiazoles.

The benzothiazole ring itself can be deactivated towards electrophilic attack, or the heteroatoms can interact with the Lewis acid catalyst, complicating the reaction. libretexts.org For instance, the nitrogen atom in the thiazole (B1198619) ring possesses a lone pair of electrons that can coordinate with the Lewis acid, deactivating the entire ring system towards further electrophilic substitution. libretexts.org Furthermore, Friedel-Crafts alkylations are prone to issues like polyalkylation, where multiple alkyl groups are added to the aromatic ring, and carbocation rearrangements, which can lead to a mixture of isomeric products. masterorganicchemistry.comlibretexts.org

Achieving regioselectivity at the C-7 position is particularly difficult. The electronic properties of the benzothiazole system and any existing substituents will direct incoming electrophiles to specific positions, which may not be the desired C-7. While there are reports on the alkylation of related heterocyclic systems, direct and selective C-H alkylation of the benzothiazole benzene ring remains a less explored area, with many synthetic routes relying on multi-step sequences starting from pre-functionalized precursors rather than direct alkylation of the benzothiazole core. acs.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become powerful and versatile tools in organic synthesis for the formation of carbon-carbon bonds. These methods offer a more controlled and selective way to introduce an ethyl group at the C-7 position of a benzothiazole, typically by coupling a C-7 functionalized benzothiazole with an appropriate organometallic reagent.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netrsc.org For the synthesis of 7-ethylbenzothiazole, this would typically involve a 7-halobenzothiazole (e.g., 7-bromo-2-chlorobenzothiazole) and an ethylboronic acid derivative. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling a highly attractive method. bohrium.comrsc.orgrsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. nih.gov To form a 7-ethylbenzothiazole, a potential strategy could involve the Heck coupling of a 7-halobenzothiazole with ethylene, followed by reduction of the resulting vinyl group. The reaction is known for its functional group tolerance, though controlling the regioselectivity of the alkene addition can be a challenge.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. A 7-ethylbenzothiazole could be synthesized by coupling a 7-halobenzothiazole with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and subsequent reduction of the alkyne to an ethyl group. This method has been successfully applied to the synthesis of various disubstituted heterocycles.

A notable example of C-7 functionalization is the palladium-catalyzed arylation of benzothiazoles. While this demonstrates the feasibility of targeting the C-7 position, the introduction of an ethyl group would require the corresponding ethyl-based coupling partner.

Coupling ReactionReactant 1 (Benzothiazole Derivative)Reactant 2Catalyst SystemKey Features
Suzuki Coupling 7-Halo-2-chlorobenzothiazoleEthylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseMild conditions, high functional group tolerance.
Heck Reaction 7-Halo-2-chlorobenzothiazoleEthylenePd catalyst (e.g., Pd(OAc)₂), BaseForms a vinyl group, requires subsequent reduction.
Sonogashira Coupling 7-Halo-2-chlorobenzothiazoleTerminal alkyne (e.g., ethynyltrimethylsilane)Pd catalyst, Cu(I) co-catalyst, BaseForms an alkyne, requires subsequent reduction.

C-H Functionalization Strategies for Regioselective Alkylation

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying complex organic molecules, avoiding the need for pre-functionalized starting materials. In the context of benzothiazole synthesis, regioselective C-H functionalization offers a direct route to introduce substituents at specific positions on the aromatic ring.

Recent studies have demonstrated the feasibility of palladium-catalyzed C-H arylation at the C-7 position of the benzothiazole nucleus. These methods often employ directing groups to guide the catalyst to the desired C-H bond, or rely on the inherent electronic properties of the substrate to achieve regioselectivity. While these reports primarily focus on arylation, the principles can be extended to alkylation reactions.

Furthermore, visible-light-promoted, photocatalyst-free methods have been developed for the alkylation and acylation of benzothiazoles at the C-2 position. These reactions proceed via radical intermediates and demonstrate the potential of modern synthetic methods for C-H functionalization under mild conditions. Although targeting the C-7 position with these radical-based approaches would require further development to control regioselectivity, they represent a promising avenue for future research.

Iron-catalyzed methods have also been reported for the synthesis of electron-rich benzothiazoles through a C-H functionalization pathway, highlighting the exploration of more sustainable and earth-abundant metal catalysts for these transformations.

C-H Functionalization StrategyPositionReagent/CatalystKey Features
Palladium-Catalyzed C-H ArylationC-7Aryl halide, Pd catalystDemonstrates feasibility of targeting the C-7 position.
Visible-Light-Promoted AlkylationC-2Alkyl radical precursorPhotocatalyst-free, mild conditions.
Iron-Catalyzed SynthesisVariousAryl isothiocyanates, FeCl₃Utilizes an inexpensive and sustainable metal catalyst.

Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. masterorganicchemistry.com This is attributed to the efficient and uniform heating of the reaction mixture.

Several protocols for the microwave-assisted synthesis of benzothiazole derivatives have been reported. masterorganicchemistry.com These methods often involve the condensation of 2-aminothiophenols with aldehydes or other precursors. The advantages include not only speed and efficiency but also the potential to reduce solvent usage and minimize the formation of side products. masterorganicchemistry.com

Synthetic ApproachReaction Time (Conventional)Reaction Time (Microwave)Yield (Conventional)Yield (Microwave)Reference
Synthesis of 2-aryl benzothiazoles~4 hours5-10 minutes70-80%82-92% masterorganicchemistry.com
Synthesis of benzimidazole-thiazolidinedione derivatives8-12 hours10-15 minutes65-75%80-90%

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, is another powerful technique in green synthesis. Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures.

Ultrasound-assisted synthesis of 2-substituted benzothiazoles has been shown to be highly efficient, often proceeding at room temperature and under solvent-free conditions. These methods typically involve the condensation of 2-aminothiophenols with various aldehydes. The key advantages of this approach include faster reaction rates, excellent yields, simple work-up procedures, and the ability to recycle the catalyst, making the process more cost-effective and environmentally benign. The use of water as a solvent or even solvent-free conditions further enhances the green credentials of these synthetic protocols.

Catalyst/ConditionsReaction TimeYieldKey AdvantagesReference
Sulfated tungstate (B81510) / Solvent-free15-30 minutes90-96%Fast, solvent-free, catalyst is recyclable.
Catalyst-free / Solvent-free~20 minutes65-83%Simple, no catalyst or solvent needed.
TCsSB biocatalyst / Water10-20 minutesHighGreen biocatalyst, aqueous medium.

Catalyst-Free and Solvent-Free Reaction Conditions

The development of environmentally benign synthetic protocols has led to an increased focus on catalyst- and solvent-free reactions. These methods reduce chemical waste and energy consumption, aligning with the principles of green chemistry. researchgate.netnih.gov For the synthesis of the benzothiazole core, several approaches have emerged that circumvent the need for traditional catalysts and organic solvents.

One notable method involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur in an additive-free environment, where dimethyl sulfoxide (B87167) (DMSO) serves as both the oxidant and the solvent. acs.org This process facilitates the formation of multiple C-S and C-N bonds in a cascade sequence. acs.org Another green approach is the microwave-accelerated condensation of 2-aminothiophenol with aromatic aldehydes, which can be performed under solvent- and catalyst-free conditions using an ionic liquid that can be recycled. organic-chemistry.org

A benzotriazole-based methodology has also been reported for the facile, catalyst-free synthesis of 2-substituted benzothiazoles, yielding excellent results under efficient and economical conditions. rsc.org Furthermore, solvent-free reactions for creating benzothiazolium salts, which are precursors to ionic liquids, have been optimized by reacting benzothiazoles with alkyl halides neat, often with gentle heating. researchgate.net These strategies highlight a significant shift towards more sustainable synthetic practices in heterocyclic chemistry.

Table 1: Example of Catalyst- and Additive-Free Synthesis of 2-Substituted Benzothiazoles

Reactant 1Reactant 2Sulfur SourceSolvent/OxidantConditionsProduct ClassReference
Aromatic AmineAliphatic AmineElemental SulfurDMSOCatalyst-free, Additive-free2-Substituted Benzothiazoles acs.org

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry prioritizes not only the yield and purity of a target molecule but also the scalability and precision of the manufacturing process. For a compound like 2-Chloro-7-ethyl-1,3-benzothiazole (B6213946), advanced techniques such as flow chemistry and methods for ensuring high selectivity are paramount.

Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for the scalable production of chemical compounds. This technology enables superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and yield. researchgate.net

The multistep continuous-flow synthesis of condensed benzothiazoles has been successfully demonstrated, showcasing the power of this technique. researchgate.net In a typical setup, reagents are pumped through a series of reactors, including microreactors or packed-bed reactors, where each step of a multi-step synthesis occurs sequentially without the need for isolating intermediates. For instance, the synthesis of tricyclic benzothiazoles has been achieved through a flow protocol that incorporates ring closure and reduction steps. researchgate.net This approach is particularly valuable for handling hazardous reagents or reactions that are highly exothermic, as the small reaction volumes within the flow system mitigate risks. The ability to operate at high temperatures and pressures further allows for accelerated reaction rates and access to novel chemical space. researchgate.net

Table 2: Illustrative Flow Chemistry Conditions for Benzothiazole Analogue Synthesis

Reaction StepReagentsReactor TypeTemperature (°C)Residence Time (min)Pressure (bar)Reference
Ring Closure 12-Hydroxy-nitroacetophenone, Ethyl thioglycolateGlass Chip Reactor100255 researchgate.net
Ring Closure 2Intermediate, N,N-DiisopropylethylamineGlass Chip Reactor10055 researchgate.net

Chemo- and Regioselective Synthetic Control

Achieving the desired substitution pattern on the benzothiazole core is a fundamental challenge in its synthesis. For this compound, this means controlling the placement of the chloro group at the C2 position of the thiazole ring and the ethyl group at the C7 position of the benzene ring.

The regioselectivity on the benzene ring is typically dictated by the choice of the starting aniline derivative. To obtain the 7-ethyl substitution, the synthesis would commence with 3-ethylaniline. The reaction of this precursor with a thiocyanate (B1210189) source (like KSCN or NH₄SCN) and a halogen (such as bromine) leads to the formation of 2-amino-7-ethyl-1,3-benzothiazole. nih.govnih.gov This cyclization reaction, known as the Hugershoff synthesis, is a cornerstone for creating 2-aminobenzothiazoles with specific substitution patterns on the aromatic ring.

Chemoselectivity is crucial when converting the 2-amino intermediate to the final 2-chloro product. This is often accomplished via a Sandmeyer-type reaction, where the 2-amino group is first diazotized and then displaced by a chloride ion. This sequence specifically targets the C2 position, leaving the 7-ethyl group and the rest of the heterocyclic structure intact. The precise control over reagent addition and temperature is vital to prevent side reactions and ensure high fidelity in placing the chloro substituent exclusively at the desired C2 position.

Preparation of Key Intermediates for this compound Derivatization

The compound this compound is itself a valuable intermediate for the synthesis of more complex molecules. Its utility stems from the reactivity of the C2-chloro substituent, which can be readily displaced by various nucleophiles. The preparation of this key intermediate, and the precursors that lead to it, is a critical aspect of its chemistry.

The most pivotal precursor is 7-ethyl-1,3-benzothiazol-2-amine (B6252885) . As outlined previously, this compound is synthesized from 3-ethylaniline. nih.govnih.gov Once obtained, this 2-aminobenzothiazole (B30445) serves as a versatile platform for derivatization. The amino group can be acylated, for example, by reacting it with chloroacetyl chloride to form an amide, which can then be used in subsequent reactions to build more complex structures. rsc.org

Alternatively, the 2-amino group can be converted into other functional groups. For instance, reaction with ethyl chloroacetate (B1199739) can yield an ester derivative, which can be further reacted with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide. researchgate.net These hydrazides are themselves important building blocks for synthesizing other heterocyclic systems like oxadiazoles (B1248032) or triazoles attached to the benzothiazole core. researchgate.net

To obtain the target compound, this compound, the 7-ethyl-1,3-benzothiazol-2-amine intermediate undergoes a Sandmeyer reaction. This transformation replaces the amino group with a chloro group, yielding the final product which is primed for further derivatization through nucleophilic aromatic substitution at the C2 position. Another important precursor is the corresponding 7-ethyl-1,3-benzothiazol-2(3H)-one , which can be prepared from 7-(2-aminoethyl)-1,3-benzthiazol-2(3H)-ones and subsequently converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride or thionyl chloride. google.com

Reaction Mechanisms and Chemical Reactivity of 2 Chloro 7 Ethyl 1,3 Benzothiazole

Nucleophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Core

The benzothiazole core is susceptible to nucleophilic attack, particularly at the C-2 position, which is activated by the adjacent electronegative nitrogen and sulfur atoms and the presence of a good leaving group like chloride.

Reactivity at the C-2 Chloro Position

The chlorine atom at the C-2 position of the benzothiazole ring is highly susceptible to nucleophilic displacement. This reactivity is attributed to the electron-deficient nature of the C-2 carbon, which is influenced by the adjacent heteroatoms. A variety of nucleophiles can displace the chloride, leading to the formation of a diverse range of 2-substituted benzothiazoles. jyoungpharm.orgrroij.com For instance, reactions with amines, thiols, and alkoxides can readily occur at this position. The general mechanism involves the attack of the nucleophile on the C-2 carbon, followed by the departure of the chloride ion.

The reaction of 2-chlorobenzothiazoles with nucleophiles is a cornerstone in the synthesis of many pharmacologically important molecules. For example, the synthesis of various benzothiazole analogues often involves the displacement of the C-2 chloro group as a key step. jyoungpharm.org

Table 1: Examples of Nucleophilic Substitution at the C-2 Position of 2-Chlorobenzothiazole (B146242) Derivatives

NucleophileReagent ExampleProduct Type
AminePrimary or Secondary Amine2-Aminobenzothiazole (B30445) derivative
ThiolThiophenol2-(Thiophenyl)benzothiazole
AlkoxideSodium Methoxide2-Methoxybenzothiazole
Hydrazine (B178648)Hydrazine Hydrate (B1144303)2-Hydrazinobenzothiazole nih.gov

This table provides illustrative examples of nucleophilic substitution reactions.

Influence of the C-7 Ethyl Group on Reactivity

The presence of a C-7 ethyl group on the benzothiazole ring can influence the reactivity of the C-2 chloro position through both electronic and steric effects. Electronically, the ethyl group is an electron-donating group, which would slightly decrease the electrophilicity of the C-2 carbon and potentially slow down the rate of nucleophilic attack compared to an unsubstituted benzothiazole.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) reactions occur on the benzene portion of the benzothiazole ring. msu.eduyoutube.com The benzothiazole ring system as a whole is considered to be electron-rich and can direct incoming electrophiles to specific positions on the benzene ring. The directing effect is a combination of the influences from the fused thiazole (B1198619) ring and the C-7 ethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com The specific conditions required for these reactions would depend on the reactivity of the substrate and the strength of the electrophile.

Oxidation and Reduction Pathways of the Benzothiazole Ring

The benzothiazole ring can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different oxidation states of the sulfur and nitrogen atoms.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. acs.orgacs.org Strong oxidizing agents are typically required for these transformations. The nitrogen atom can also be oxidized to an N-oxide. scholaris.ca These oxidized products can exhibit different chemical and biological properties compared to the parent benzothiazole.

Reduction: The benzothiazole ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the thiazole ring, forming a dihydrobenzothiazole or a tetrahydrobenzothiazole. Reductive cleavage of the C-S or C-N bonds can also occur under more drastic reducing conditions, leading to ring-opening products. researchgate.net

Metal-Catalyzed Coupling Reactions Involving 2-Chloro-7-ethyl-1,3-benzothiazole (B6213946)

The C-2 chloro substituent makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond.

Stille Coupling: Reaction with an organotin reagent in the presence of a palladium catalyst.

These reactions would typically occur at the C-2 position, replacing the chlorine atom with a new substituent. The C-7 ethyl group is not expected to directly participate in these coupling reactions but can influence the electronic environment and, consequently, the reaction's efficiency. The use of nickel catalysts in similar coupling reactions has also been reported. acs.org

Ring-Opening and Rearrangement Mechanisms of Substituted Benzothiazoles

Under certain conditions, the benzothiazole ring can undergo ring-opening or rearrangement reactions. These transformations can be initiated by nucleophiles, electrophiles, or oxidizing/reducing agents.

For example, treatment of benzothiazole derivatives with strong bases can lead to the cleavage of the thiazole ring. thieme-connect.de Oxidative ring-opening of benzothiazoles has also been reported, yielding substituted aryl sulfonate esters. scholaris.ca This process is believed to proceed through a mechanism where the thiazole ring opens prior to the oxidation of the sulfur atom. scholaris.caresearchgate.net The presence of substituents on the benzothiazole ring can significantly influence the course and outcome of these ring-opening and rearrangement reactions. For instance, the nature of the substituent at the 2-position can determine the stability of the ring and its susceptibility to cleavage. scholaris.carsc.org

Photochemical and Electrochemical Reactivity of this compound

The photochemical and electrochemical behavior of this compound is an area of scientific interest, primarily focusing on the reactivity of the benzothiazole core and the carbon-chlorine (C-Cl) bond at the 2-position. While specific research on this particular substituted benzothiazole is limited, its reactivity can be inferred from studies on analogous compounds and the fundamental principles of photochemistry and electrochemistry.

Photochemical Reactivity

The photochemical reactivity of this compound is expected to be centered around the cleavage of the C-Cl bond upon irradiation with ultraviolet (UV) light. This process, known as photolysis, can lead to the formation of highly reactive intermediates.

Key Research Findings:

Homolytic Cleavage: The primary photochemical process anticipated for this compound is the homolytic cleavage of the C-Cl bond. This would generate a 7-ethyl-1,3-benzothiazol-2-yl radical and a chlorine radical. This type of reaction is common for chloro-substituted aromatic and heteroaromatic compounds.

Radical Reactions: The resulting benzothiazolyl radical is a versatile intermediate that can participate in various subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to unsaturated bonds. For instance, studies on the photolysis of 2,2′-dithiobis(benzothiazole) have shown the formation of a benzothiazole-2-thiyl radical, which can readily react with alkenes. rsc.org

Photosensitization: In the presence of a photosensitizer, the reactivity of the C-Cl bond can be enhanced. For example, photocatalytic methods using iridium-based sensitizers have been employed to generate 2-azolyl radicals from 2-bromoazoles, which then participate in C-H arylation reactions. mdpi.com A similar approach could potentially be applied to this compound.

Excited-State Processes: While some benzothiazole derivatives are known to undergo Excited-State Intramolecular Proton Transfer (ESIPT), this is characteristic of molecules with specific functional groups like hydroxyl or amino groups capable of forming intramolecular hydrogen bonds. mdpi.com As this compound lacks such a group, this particular photochemical pathway is not expected to be significant.

Photochemical Reaction Type Expected Intermediate/Product Conditions
Photolysis (Homolytic Cleavage) 7-ethyl-1,3-benzothiazol-2-yl radical + Chlorine radicalUV irradiation
Radical Addition (in presence of alkenes) Adduct of the benzothiazolyl radical to the alkeneUV irradiation, alkene substrate
Photosensitized C-Cl Bond Cleavage 7-ethyl-1,3-benzothiazol-2-yl radicalVisible light, photosensitizer

Electrochemical Reactivity

The electrochemical reactivity of this compound is primarily associated with the reduction of the C-Cl bond and the potential oxidation or reduction of the benzothiazole ring system itself.

Key Research Findings:

Electrochemical Reduction: The C-Cl bond at the 2-position of the benzothiazole ring is an electroactive site susceptible to reductive cleavage. This process typically involves the transfer of electrons to the molecule, leading to the breaking of the C-Cl bond and the formation of a chloride ion and a benzothiazole-based intermediate. This is a common electrochemical pathway for halogenated organic compounds. The 7-ethyl group is not expected to be electroactive under these conditions but may influence the reduction potential.

Reaction Intermediates: The electrochemical reduction can proceed through a concerted two-electron pathway to directly form an anionic intermediate, or via a stepwise mechanism involving an initial one-electron transfer to form a radical anion. This radical anion can then either lose a chloride ion to form a neutral radical or accept a second electron before cleavage.

Influence of Substituents: The ethyl group at the 7-position, being an electron-donating group, might slightly increase the electron density on the benzothiazole ring system. This could potentially make the reduction of the C-Cl bond slightly more difficult (i.e., occur at a more negative potential) compared to an unsubstituted 2-chlorobenzothiazole.

Synthetic Applications: The electrochemical reduction of 2-chlorobenzothiazoles can be a useful synthetic tool. By controlling the electrode potential and the reaction medium, the generated intermediates can be trapped by various electrophiles, allowing for the introduction of new functional groups at the 2-position.

Electrochemical Process Expected Reaction Potential Products
Reduction Cleavage of the C-Cl bond7-Ethyl-1,3-benzothiazole, Chloride ion
Oxidation Oxidation of the benzothiazole ringCationic species, potential for polymerization

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro 7 Ethyl 1,3 Benzothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Ethyl and Aromatic Proton Environments

The ¹H NMR spectrum of 2-Chloro-7-ethyl-1,3-benzothiazole (B6213946) provides distinct signals that correspond to the two main proton-containing parts of the molecule: the ethyl group and the aromatic ring.

The ethyl group gives rise to a characteristic set of signals: a triplet and a quartet. The methyl (CH₃) protons typically appear as a triplet, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the three methyl protons.

The benzothiazole (B30560) core features three protons attached to the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by their position relative to the ethyl group, the sulfur and nitrogen heteroatoms, and the chlorine atom. For a closely related compound, the aromatic protons appear as a singlet and two doublets, indicating their distinct electronic environments on the aromatic ring. ias.ac.in The specific shifts and coupling constants (J-values) are critical for assigning each proton to its exact position on the ring.

Table 1: ¹H NMR Spectral Data for this compound Moiety
Proton TypeTypical Chemical Shift (δ) ppmSplitting PatternCoupling Constant (J) HzAssignment
Aromatic~7.30 - 7.96d, d, s~8.1H-4, H-5, H-6
Methylene~3.13q~7.5-CH₂-CH₃
Methyl~1.46t~7.5-CH₂-CH₃

Note: Data is based on a closely related analog, 2-Chloro-7-methylbenzothiazole, and typical values for the ethyl group. ias.ac.in

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete count of the carbon environments. In this compound, nine distinct signals are expected.

The spectrum can be divided into aliphatic and aromatic regions. The two carbons of the ethyl group appear in the upfield aliphatic region. The remaining seven carbons, comprising the six carbons of the benzene ring and the C-2 carbon of the thiazole (B1198619) ring, resonate in the downfield aromatic region. The C-2 carbon, bonded to both a nitrogen and a chlorine atom, is typically found at a significantly downfield shift. The carbon atoms of the benzene ring show varied chemical shifts depending on their proximity to the substituents and heteroatoms. For a similar structure, these aromatic and heterocyclic carbons appear in the range of δ 122-176 ppm. ias.ac.in

Table 2: ¹³C NMR Spectral Data for this compound Moiety
Carbon TypeTypical Chemical Shift (δ) ppmAssignment
Heterocyclic~175.9C-2 (C=N)
Aromatic/Heterocyclic~122.6 - 154.4C-3a, C-4, C-5, C-6, C-7, C-7a
Aliphatic~28.4-CH₂-CH₃
Aliphatic~13.7-CH₂-CH₃

Note: Data is based on a closely related analog, 2-Chloro-7-methylbenzothiazole, and typical values for the ethyl group. ias.ac.in

Heteronuclear NMR (e.g., ¹⁵N, ³³S) for Heteroatom Environments

While ¹H and ¹³C NMR are standard, NMR techniques involving other nuclei can provide further structural detail.

¹⁵N NMR: Nitrogen-15 NMR, often performed using indirect methods like HMBC, can precisely determine the chemical environment of the nitrogen atom in the thiazole ring. The chemical shift of the nitrogen is sensitive to the electronic effects of the adjacent ring system and the C-2 chloro-substituent. Studies on benzothiazole biodegradation have successfully used long-range ¹H-¹⁵N correlation to determine metabolite structures, highlighting the power of this technique for probing the nitrogen environment in the benzothiazole core. nih.gov

³³S NMR: Sulfur-33 NMR is less common due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which results in broad signals. However, it could theoretically provide direct information about the sulfur atom's electronic environment within the thiazole ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, it would definitively link the methylene and methyl protons of the ethyl group and also identify adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be used to pair the proton signals from the ethyl and aromatic groups with their corresponding carbon signals. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. It can help confirm the regiochemistry by showing spatial proximity between the ethyl group protons and the proton at the C-6 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the thiazole ring is expected to produce a sharp absorption band in the region of 1650-1580 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually result in several sharp bands in the 1600-1450 cm⁻¹ range. researchgate.net

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to give a signal in the fingerprint region, typically between 800-600 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the substituted benzene ring can provide information about the substitution pattern and appear in the 900-675 cm⁻¹ range.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

For this compound (C₉H₈ClNS), the calculated monoisotopic mass is 197.0066 Da. ias.ac.in An HRMS experiment would confirm this mass with high precision (typically to within 5 ppm), thereby validating the molecular formula. ias.ac.in The presence of chlorine and sulfur atoms would also generate a characteristic isotopic pattern in the mass spectrum, further aiding in identification. PubChemLite predicts a monoisotopic mass of 197.00659 Da and provides predicted m/z values for various adducts, such as [M+H]⁺ at 198.01387 and [M+Na]⁺ at 219.99581. uni.lu

Tandem Mass Spectrometry (MS/MS) would involve selecting the molecular ion (e.g., m/z 198.01387) and subjecting it to fragmentation. Analyzing the masses of the resulting fragment ions would provide direct evidence for the molecule's structure, such as the loss of an ethyl group or a chlorine atom, helping to piece together the molecular puzzle.

Table 3: Predicted High-Resolution Mass Spectrometry Data for C₉H₈ClNS
Adductm/z (Predicted)
[M+H]⁺198.01387
[M+Na]⁺219.99581
[M+K]⁺235.96975
[M-H]⁻195.99931

Source: PubChemLite. uni.lu

Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound, the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms (C₉H₈ClN¹⁵S³²), has been calculated to be 197.00659 Da. uni.lu Experimental determination via HRMS would aim to match this value with a high degree of accuracy, typically within a few parts per million (ppm), to confirm the molecular formula. This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org

Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are crucial for identifying the molecular ion peak in different mass spectrometry ionization modes. uni.lu

Table 1: Predicted m/z Values for Adducts of this compound uni.lu

Adduct Ion Predicted m/z
[M+H]⁺ 198.01387
[M+Na]⁺ 219.99581
[M-H]⁻ 195.99931
[M]⁺ 197.00604
[M]⁻ 197.00714

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion, providing pieces of the structural puzzle. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related benzothiazole and aromatic chloro compounds. researchgate.netmiamioh.edu

The fragmentation process typically begins with the ionized molecule. Key fragmentation steps would likely involve:

Loss of the ethyl group: A primary fragmentation would be the cleavage of the ethyl group (C₂H₅), resulting in a fragment ion with a loss of 29 Da.

Loss of chlorine: Cleavage of the C-Cl bond would lead to the loss of a chlorine radical (Cl•), a common fragmentation for chloro-aromatic compounds. miamioh.edu

Thiazole Ring Cleavage: The benzothiazole ring system, though relatively stable, can undergo cleavage under energetic conditions, potentially leading to the loss of fragments like HCN or acetylene, as seen in other thiazole derivatives. researchgate.net

Table 2: Plausible Mass Fragments for this compound

Proposed Fragment Description Theoretical m/z of Fragment Ion
[M - C₂H₅]⁺ Loss of the ethyl group from the parent ion ~168.96
[M - Cl]⁺ Loss of the chlorine atom from the parent ion ~162.04
[M - C₂H₄]⁺ McLafferty-type rearrangement and loss of ethene ~169.00

Note: The m/z values are theoretical and would be confirmed by high-resolution analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the fused aromatic benzene ring and the thiazole moiety create a conjugated system.

This conjugation results in π → π* and n → π* electronic transitions. While specific spectral data for this exact compound is not detailed in the available literature, related benzothiazole derivatives are known to absorb significantly in the UV region. researchgate.net For instance, some complex benzothiazole systems show absorption maxima (λ_max) well above 400 nm, indicating an extensive conjugated system. researchgate.net The absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to the electronic transitions within its benzothiazole core. The position and intensity of these bands are influenced by the chlorine and ethyl substituents.

Table 3: General Electronic Transitions in UV-Vis Spectroscopy

Transition Description Typical Wavelength Region
σ → σ* Excitation of an electron in a sigma bonding orbital to a sigma anti-bonding orbital. Far UV (<200 nm)
n → σ* Excitation of an electron from a non-bonding orbital to a sigma anti-bonding orbital. 180-250 nm
π → π* Excitation of an electron in a pi bonding orbital to a pi anti-bonding orbital. 200-500 nm
n → π* Excitation of an electron from a non-bonding orbital to a pi anti-bonding orbital. 250-600 nm

X-Ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

For a compound like this compound, a single-crystal X-ray diffraction study would confirm the planarity of the bicyclic benzothiazole ring system and determine the orientation of the ethyl group relative to the ring. Although the crystal structure for this specific compound is not available, data from closely related structures, such as N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, illustrates the type of detailed information that can be obtained. researchgate.net Analysis of such structures reveals key intramolecular and intermolecular interactions, like hydrogen bonding or π-π stacking, which govern the crystal packing. researchgate.netresearchgate.net

Table 4: Example Crystal Structure Data for a Related Benzothiazole Derivative researchgate.net

Parameter Example Value (for N-(benzo[d]thiazol-2-yl)-2-chloroacetamide)
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.543(2)
b (Å) 13.494(3)
c (Å) 16.875(3)
β (°) 102.08(3)
Volume (ų) 2347.6(8)

Note: This data is presented as an illustration of the outputs of an X-ray crystallography experiment.

Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized benzothiazole derivatives. researchgate.netjyoungpharm.org A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reverse-phase column (e.g., C18), a gradient of polar and non-polar solvents would elute the components. A highly pure sample would ideally show a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative analysis.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile and thermally stable compounds. epa.gov this compound is likely amenable to GC analysis. The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interactions with the stationary phase. The retention time is a characteristic identifier for the compound under specific conditions. Coupling to a mass spectrometer allows for the immediate acquisition of a mass spectrum for the eluting peak, confirming its identity.

Table 5: Application of Chromatographic Techniques

Technique Principle Application for this compound
HPLC Separation based on partitioning between a mobile liquid phase and a solid stationary phase. Purity assessment, quantitative analysis, preparative purification. jyoungpharm.org
GC-MS Separation based on volatility in a gaseous mobile phase, followed by mass analysis. Purity assessment, identification of volatile impurities, structural confirmation. epa.gov
TLC Simple, rapid separation on a plate coated with a stationary phase. Monitoring reaction progress, preliminary purity check. jyoungpharm.org

Table of Mentioned Compounds

Compound Name
This compound
N-(benzo[d]thiazol-2-yl)-2-chloroacetamide
Acetylene

Computational and Theoretical Chemistry Studies of 2 Chloro 7 Ethyl 1,3 Benzothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of molecules. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2-chloro-7-ethyl-1,3-benzothiazole (B6213946).

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Character)

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher reactivity.

For the analogous compound, 2-chlorobenzothiazole (B146242) , quantum chemical analysis has been performed using DFT at the B3LYP/6-311G(d,p) level. researchgate.net These calculations reveal the energies of the HOMO and LUMO, and consequently, the energy gap (ΔE). High EHOMO values indicate a propensity to donate electrons, while low ELUMO values suggest an ability to accept electrons. researchgate.net A low ΔE value is often associated with high chemical reactivity and is a factor in evaluating the potential biological activity of a compound. researchgate.net

The introduction of an ethyl group at the 7-position of the benzothiazole (B30560) ring in this compound is expected to influence its electronic properties. As an electron-donating group, the ethyl substituent would likely increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to 2-chlorobenzothiazole.

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
2-Chlorobenzothiazole DFT/B3LYP/6-311G(d,p)Value not specifiedValue not specifiedValue not specified
Phthalylsulfathiazole DFT/B3LYP/6-311G(d,p)Value not specifiedValue not specified3.5712

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is critical for understanding its intermolecular interactions. Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. These maps illustrate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. researchgate.net For substituted benzothiazoles, the calculated chemical shifts generally show good agreement with experimental values, aiding in the structural elucidation of new derivatives. science.gov For this compound, predictions would show characteristic shifts for the ethyl group protons and carbons, as well as for the aromatic protons on the benzene (B151609) ring and the carbons of the benzothiazole core.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies, which are valuable for identifying functional groups. For instance, the characteristic C=N stretching frequency of the thiazole (B1198619) ring and the vibrational modes associated with the substituted benzene ring can be calculated and compared with experimental Fourier-transform infrared (FTIR) spectra. science.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often charge-transfer in nature. zenodo.org For benzothiazole derivatives, the absorption bands are typically in the UV region. The substitution pattern on the benzothiazole ring significantly influences the absorption spectrum.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For a molecule like this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethyl group to the benzothiazole ring.

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. unifi.it This is typically done by rotating the dihedral angle of the ethyl group and calculating the energy at each step. The resulting energy landscape provides valuable information about the molecule's preferred shape, which is crucial for its interaction with biological receptors. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations can be used to investigate the stability of a ligand-protein complex, which is particularly relevant for drug design.

In the context of benzothiazole derivatives, MD simulations have been employed to study their interactions with various biological targets, such as the p56lck enzyme and the FOXM1 transcription factor. biointerfaceresearch.comnih.gov These simulations can reveal key amino acid residues involved in binding and the stability of the interactions. nih.govacs.org For this compound, MD simulations could be used to model its behavior in a biological system, such as its interaction with a target protein, providing insights into its potential mechanism of action. The simulations can also shed light on the role of solvent molecules, such as water, in mediating these interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful tools for the rational design of new, more potent drugs. nih.govneliti.com

Numerous QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of compounds with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For the rational design of novel analogs based on the this compound scaffold, a QSAR study would be highly beneficial. By synthesizing and testing a series of related compounds with variations in substituents, a predictive QSAR model could be developed. This model would help in identifying the key structural features that contribute to the desired biological activity, thereby guiding the synthesis of more effective molecules. mdpi.com

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are derived from the molecular structure and are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a range of descriptors can be calculated using computational methods to understand its physicochemical and electronic properties.

Computational studies on benzothiazole derivatives often involve the calculation of various molecular descriptors to build predictive models. researchgate.netmdpi.com These descriptors fall into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. While specific studies on this compound are not extensively documented in publicly available literature, data for the parent compound and related derivatives allow for an informed understanding of its likely characteristics.

A computational analysis of benzothiazole derivatives using Density Functional Theory (DFT) has been used to determine properties such as optimized geometry, vibrational frequencies, and electronic characteristics. mdpi.comscirp.org The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com

Key predicted molecular properties for this compound are available from databases like PubChem. uni.lu These provide a preliminary set of descriptors that can be expanded upon with more detailed computational studies.

Table 1: Predicted Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C9H8ClNS PubChem uni.lu
Monoisotopic Mass 197.00659 Da PubChem uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]+ 198.01387 136.4
[M+Na]+ 219.99581 149.6
[M-H]- 195.99931 141.1
[M+NH4]+ 215.04041 159.8
[M+K]+ 235.96975 144.5

Data sourced from PubChem and predicted using CCSbase. uni.lu

Further computational studies on benzothiazole derivatives have calculated a wide array of descriptors, including polarizability and hyperpolarizability, to assess their potential in non-linear optics. mdpi.com The charge distribution can be analyzed through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP) maps, which are crucial for understanding intermolecular interactions. mdpi.comscirp.org

Statistical Models for Predictive Research

Statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predictive research for chemical compounds. These models establish a mathematical relationship between the molecular descriptors of a series of compounds and their biological activity or property. For benzothiazole derivatives, QSAR studies have been instrumental in identifying key structural features that influence their therapeutic potential, such as anticancer and antimicrobial activities. researchgate.netmdpi.comnih.govresearchgate.netmdpi.comallsubjectjournal.com

In a typical QSAR study involving benzothiazole derivatives, a dataset of compounds with known activities is used. researchgate.netmdpi.comnih.gov Molecular descriptors are calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are employed to build a predictive model. researchgate.netallsubjectjournal.com The robustness and predictive power of these models are validated using techniques like leave-one-out cross-validation (Q²Loo) and external test sets. researchgate.netallsubjectjournal.com

For example, a QSAR study on benzothiazole derivatives as cytotoxic inhibitors used PLS regression to develop models that could successfully predict the antiproliferative activity against breast cancer cell lines. researchgate.net The study highlighted that physicochemical descriptors significantly influence the cytotoxic activity of these compounds. researchgate.net Another study on halogen- and amidino-substituted benzazoles developed QSAR models that elucidated the effects of substituents on antiproliferative activity, finding a dependence on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.comnih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

Descriptor Type Examples
Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) orientjchem.org
Topological Wiener index, Balaban index, Kier & Hall connectivity indices
Quantum-Chemical HOMO energy, LUMO energy, Dipole moment, Atomic charges mdpi.comresearchgate.net

| 3D-Descriptors | van der Waals volume, Surface area |

These descriptors would be calculated for this compound and inputted into an established QSAR model for a relevant biological activity to predict its potential efficacy.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Transition state analysis, in particular, allows for the determination of activation energies and the identification of key intermediates, providing a detailed picture of how a chemical reaction proceeds. The synthesis of benzothiazoles can occur through various routes, and computational studies have been employed to elucidate the mechanisms of these reactions. nih.govmdpi.comacs.orgnih.govacs.org

One common method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with aldehydes, ketones, or carboxylic acids and their derivatives. nih.govmdpi.comnih.gov For the synthesis of this compound, a plausible pathway would involve the reaction of 2-amino-6-ethylthiophenol with a suitable reagent to introduce the chloro-substituted carbon at the 2-position.

Computational studies on the synthesis of benzothiazoles have explored the reaction pathways, including the initial condensation, subsequent cyclization, and final aromatization steps. For instance, a study on the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and ketones proposed a mechanism involving the formation of an imine intermediate followed by cyclization and oxidation. mdpi.com

Transition state calculations, often performed using DFT methods, can map out the potential energy surface of the reaction. This allows for the calculation of the energy barriers for each step of the proposed mechanism. The transition state is a first-order saddle point on this surface, and its structure provides crucial information about the bond-breaking and bond-forming processes.

While a specific computational transition state analysis for the synthesis of this compound is not found in the current literature, studies on similar reactions provide a template for such an investigation. For example, the mechanism of the visible-light-induced formation of benzothiazoles from isocyanoaryl thioethers has been investigated, proposing a radical-based pathway. nih.gov Another study on the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes revealed the in situ formation of a photosensitizing disulfide that facilitates the reaction. acs.org

A theoretical study of the synthesis of this compound would likely involve:

Proposing plausible reaction mechanisms.

Optimizing the geometries of reactants, intermediates, transition states, and products.

Calculating the energies of each species to determine the reaction profile and activation energies.

Performing vibrational frequency analysis to confirm the nature of stationary points (minima for stable species, first-order saddle points for transition states).

Virtual Screening and Ligand-Based Drug Design Methodologies (Focus on computational aspects)

The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govacs.orgresearchgate.net This makes it an attractive starting point for drug design campaigns. Virtual screening and ligand-based drug design are computational techniques extensively used to identify and optimize new drug candidates based on the benzothiazole core.

Virtual Screening

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This can be done through two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking is a key technique in SBVS, where compounds are computationally placed into the binding site of the target, and their binding affinity is scored. nih.govresearchgate.netmdpi.cominnovareacademics.inresearchgate.netmdpi.comresearchgate.netnih.gov Benzothiazole derivatives have been screened against various targets, including enzymes and receptors involved in cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govmdpi.com For example, benzothiazole derivatives have been docked into the active sites of microbial proteins to predict their antimicrobial activity. researchgate.net

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of existing active compounds (ligands). A model, or pharmacophore, is built based on the common structural features of these active ligands. This pharmacophore is then used as a query to search for new compounds in a database that match these features. nih.gov

Ligand-Based Drug Design

Ligand-based drug design focuses on optimizing the structure of a known active compound to improve its potency, selectivity, or pharmacokinetic properties. This often involves the generation of QSAR models, as discussed in section 5.3.2. For this compound, a ligand-based approach would involve:

Identifying known active benzothiazole derivatives with a similar substitution pattern.

Building a pharmacophore model based on these compounds.

Using this model to suggest modifications to the this compound structure that could enhance its activity.

Synthesizing and testing these new derivatives.

Computational tools play a crucial role in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. In silico ADMET prediction is an essential part of modern drug design, helping to identify compounds with favorable drug-like properties early in the discovery process. mdpi.cominnovareacademics.innih.gov For this compound, these tools could predict its solubility, membrane permeability, metabolic stability, and potential for toxicity.

Table 4: Computational Methodologies in Drug Design with Benzothiazoles

Methodology Description Application to this compound
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. Could be used to screen this compound against a panel of cancer or microbial targets. nih.govresearchgate.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. A pharmacophore model could be built from active benzothiazoles to guide the design of more potent analogs of this compound.
QSAR Correlates molecular descriptors with biological activity to predict the activity of new compounds. A QSAR model could predict the biological activity of this compound based on its calculated descriptors. researchgate.netmdpi.comnih.gov

| In Silico ADMET | Predicts the pharmacokinetic and toxicological properties of a compound. | Would be used to assess the drug-likeness of this compound and its derivatives. mdpi.cominnovareacademics.innih.gov |

Structure Activity Relationship Sar and Mechanistic Investigations of Benzothiazole Scaffolds Non Clinical Focus

Impact of the C-2 Chloro Substituent on Molecular Interactions and Biological Potential

The chlorine atom at the C-2 position of the benzothiazole (B30560) ring is a key modulator of the molecule's reactivity and interaction profile. As an electron-withdrawing group, the chloro substituent significantly influences the electron distribution within the benzothiazole system. This electronic effect can enhance the electrophilic character of the C-2 carbon, making it a potential site for nucleophilic attack in various chemical and biological reactions.

Role of the C-7 Ethyl Substituent in Modulating Biological Effects and Receptor Binding

The ethyl group at the C-7 position introduces a non-polar, hydrophobic element to the benzothiazole scaffold. The size and conformational flexibility of the ethyl group can influence how the molecule fits into the binding pockets of proteins and other biological macromolecules. Structure-activity relationship studies on related heterocyclic compounds have demonstrated that the presence and nature of alkyl substituents on the benzene (B151609) ring can significantly impact receptor binding affinity and selectivity. acs.org

Specifically, a C-7 substituent can play a role in establishing van der Waals interactions or occupying hydrophobic pockets within a target's active site. Research on benzothiadiazine derivatives, a structurally related class of compounds, has highlighted the importance of bulky and hydrophobic groups at the C-7 position for potent and selective inhibitory activity against certain enzymes. acs.org While direct studies on 2-Chloro-7-ethyl-1,3-benzothiazole (B6213946) are limited, these findings suggest that the C-7 ethyl group likely plays a significant role in modulating its biological effects through steric and hydrophobic contributions to receptor binding.

Influence of Substituent Position and Electronic Effects on Bioactivity Profiles

For instance, the introduction of electron-withdrawing groups, such as the chloro group at C-2, can impact the pKa of the molecule and its ability to form hydrogen bonds, which are critical for many ligand-receptor interactions. mdpi.com Conversely, electron-donating groups can increase the electron density of the aromatic system, potentially influencing its stacking interactions with aromatic amino acid residues in a protein's binding site. The combination of the electron-withdrawing chloro group at C-2 and the alkyl ethyl group at C-7 in this compound creates a unique electronic and steric profile that dictates its specific bioactivity. Understanding these intricate relationships is fundamental to the rational design of new benzothiazole-based compounds with desired biological functions.

Mechanistic Studies of Molecular Target Interactions (e.g., Enzyme Inhibition, DNA Binding)

Elucidating the precise mechanisms by which benzothiazole derivatives exert their effects is a key area of non-clinical research. These investigations often involve a combination of in vitro biochemical assays and computational modeling to identify molecular targets and characterize the nature of the interactions.

These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is a common metric used to quantify its potency. The results from such assays on structurally related molecules can provide valuable insights into the potential enzyme inhibitory profile of this compound.

Table 1: Illustrative In Vitro Enzyme Inhibition Data for Substituted Benzothiazole Analogs

Compound IDTarget EnzymeIC50 (µM)Reference
Analog ATyrosinase8.6 nih.gov
Analog BAcetylcholinesterase0.0234 mdpi.com
Analog CVEGFR-20.13 mdpi.com

This table presents data for analogous compounds to illustrate the type of information gathered from in vitro enzyme assays and does not represent data for this compound itself.

Ligand-target binding assays are employed to directly measure the interaction between a compound and its putative biological target. These assays can determine the binding affinity (often expressed as the dissociation constant, Kd) and can help to identify the specific binding site.

In parallel, molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com These in silico methods can provide valuable insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For this compound, molecular docking studies could help to visualize how the C-2 chloro and C-7 ethyl groups contribute to its binding within a specific enzyme's active site, guiding further experimental validation.

Beyond direct enzyme inhibition, benzothiazole derivatives can modulate various cellular signaling pathways. Non-clinical studies using cell-based assays are crucial for understanding these broader effects. For instance, research on other benzothiazole compounds has shown that they can induce apoptosis (programmed cell death) through the mitochondrial intrinsic pathway or modulate pathways such as the PI3K/AKT and Ras/MEK/ERK signaling cascades. nih.govresearchgate.net

These studies often involve treating cultured cells with the compound and then analyzing changes in protein expression, phosphorylation status, or gene expression related to specific pathways. Such investigations provide a more comprehensive picture of the compound's biological effects at the cellular level and can help to identify potential therapeutic applications for further non-clinical exploration.

Design Principles for Modulating Specific Biological Activities through Chemical Modification

The benzothiazole scaffold is a versatile platform in medicinal chemistry, offering multiple positions for chemical modification to modulate a wide array of biological activities. benthamscience.com The design of novel benzothiazole derivatives is guided by structure-activity relationship (SAR) studies, which aim to understand how different functional groups at specific positions on the benzothiazole ring influence its interaction with biological targets. nih.gov Key positions for substitution on the benzothiazole ring include the C-2, C-5, C-6, and C-7 positions, with the majority of research focusing on modifications at the C-2 and C-6 positions. pharmacyjournal.in

Influence of Substituents at the C-2 Position

The C-2 position of the benzothiazole ring is a primary site for modification and plays a crucial role in determining the biological activity of the resulting derivatives. The introduction of various substituents, such as aryl groups, amino moieties, and heterocyclic rings, has led to the discovery of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. pharmacyjournal.in

For instance, a series of 2-(4-aminophenyl)benzothiazoles has been extensively studied for their anticancer activity. The parent compound, 2-(4-aminophenyl)benzothiazole, demonstrates potent and selective activity against breast cancer cell lines. acs.org Further modifications to the 4-aminophenyl ring have revealed that the introduction of small hydrophobic groups can enhance this activity.

Table 1: Anticancer Activity of 2-(4-Aminophenyl)benzothiazole Derivatives against Breast Cancer Cell Lines

Compound Substituent (R) MCF-7 IC₅₀ (µM) MDA 468 IC₅₀ (µM)
1a H >30 >30
1b 3'-CH₃ 0.02 0.03
1c 3'-Br 0.01 0.02
1d 3'-Cl 0.01 0.01
1e 3'-I 0.01 0.01

Data sourced from a study on 2-(4-aminophenyl)benzothiazoles and their activity against breast cancer cell lines. acs.org

The data in Table 1 clearly indicates that the introduction of a methyl, bromo, chloro, or iodo group at the 3'-position of the 2-(4-aminophenyl) moiety leads to a significant increase in anticancer activity against both MCF-7 and MDA 468 breast cancer cell lines.

Influence of Substituents at the C-6 Position

The C-6 position of the benzothiazole ring is another critical site for chemical modification. The introduction of electron-donating or electron-withdrawing groups at this position can significantly impact the biological profile of the molecule. For example, the presence of a methoxy (B1213986) group (-OCH₃) at the C-6 position has been shown to enhance the kinase inhibitory activity of some benzothiazole derivatives. mdpi.com

In a study of 2-substituted benzothiazoles, the introduction of a methoxy group at the C-6 position, combined with a methoxyphenyl group at the C-2 position, resulted in compounds with exceptional inhibitory potency against Abl kinases, which are implicated in some forms of leukemia. mdpi.com

Table 2: Kinase Inhibitory Activity of 2,6-Disubstituted Benzothiazole Derivatives

Compound R¹ at C-2 R² at C-6 Abl Kinase IC₅₀ (nM)
2a 4-methoxyphenyl H >1000
2b 4-methoxyphenyl OCH₃ 0.06
2c 3,4-dimethoxyphenyl H 540
2d 3,4-dimethoxyphenyl OCH₃ 0.03

Data sourced from a study on the enhancement of kinase-targeted anticancer activity by C-6 methoxy substitution. mdpi.com

The results presented in Table 2 demonstrate the dramatic effect of a C-6 methoxy group on the kinase inhibitory activity of these benzothiazole derivatives. In both pairs of compounds, the addition of the methoxy group at the C-6 position increased the potency by several orders of magnitude.

Synergistic Effects of Substituents

In many cases, the biological activity of benzothiazole derivatives is influenced by the synergistic effects of substituents at multiple positions. For example, the combination of a halogen at the C-5 position and a methoxy or methyl group at the C-6 position has been shown to produce synergistic antiproliferative effects. mdpi.com

A study on benzothiazole-pyrazole hybrids revealed that a compound with a C-6 methoxy group and an ortho-fluoro substitution on the C-2 phenyl ring exhibited submicromolar inhibition against several cancer cell lines. mdpi.com

Table 3: Antiproliferative Activity of Substituted Benzothiazole-Pyrazole Hybrids

Compound Substituent at C-2 Phenyl Substituent at C-5 Substituent at C-6 PC-3 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
3a H F H 1.3 >10
3b 2-F H OCH₃ 0.15 0.1
3c H F F 0.23 0.25

Data sourced from a review on benzothiazole-based therapeutics. mdpi.com

These findings highlight the importance of a multi-substituent approach in the design of potent benzothiazole-based therapeutic agents. The interplay between electronic and steric effects of different functional groups can be harnessed to optimize the biological activity and selectivity of these compounds.

While specific data for this compound is not available in the reviewed literature, the principles derived from the study of other benzothiazole derivatives suggest that the chloro and ethyl groups at the C-2 and C-7 positions, respectively, would significantly influence its biological activity profile. Further research into the SAR of 7-substituted benzothiazoles is needed to fully elucidate the potential of this particular substitution pattern.

Advanced Applications and Functional Materials Based on 2 Chloro 7 Ethyl 1,3 Benzothiazole and Its Derivatives

Medicinal Chemistry Applications (as a Scaffold for Research)

The 2-Chloro-7-ethyl-1,3-benzothiazole (B6213946) scaffold is a valuable starting point for the synthesis of diverse molecular architectures with potential therapeutic relevance. Its reactivity allows for the introduction of various functional groups, leading to the generation of large libraries of compounds for biological screening.

Precursors for Novel Inhibitors of Enzyme Targets

The benzothiazole (B30560) framework is a recognized pharmacophore in the design of enzyme inhibitors, and this compound derivatives are instrumental in this area of research. These compounds serve as precursors for potent and selective inhibitors of various enzyme targets implicated in a range of diseases.

One significant area of focus is the development of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The benzothiazole scaffold has been successfully incorporated into inhibitors of several kinase families. For instance, benzobisthiazoles have been identified as a novel scaffold for inhibitors of the cdc2-like kinase (CLK) family, with some compounds showing potent inhibition of CLK2. nih.gov The design of these inhibitors often involves strategic modifications of the benzothiazole core to optimize interactions with the kinase active site.

Another critical enzyme target is acetylcholinesterase (AChE), the inhibition of which is a primary therapeutic strategy for Alzheimer's disease. nih.gov Researchers have designed and synthesized novel benzothiazole derivatives that act as dual inhibitors of both AChE and monoamine oxidase B (MAO-B), another enzyme implicated in the pathology of Alzheimer's. nih.gov These multi-target compounds, derived from benzothiazole precursors, represent a promising approach to tackling complex diseases.

Furthermore, benzothiazole derivatives have been investigated as inhibitors of NQO2, an oxidoreductase enzyme linked to inflammation and cancer. nih.gov Structure-activity relationship studies have revealed that the substitution pattern on the benzothiazole ring significantly influences the inhibitory potency against NQO2. nih.gov

Table 1: Examples of Enzyme Inhibition by Benzothiazole Derivatives

Derivative ClassTarget Enzyme(s)Key Research Findings
BenzobisthiazolesCLK2, DYRK1AIdentified as a novel scaffold for potent kinase inhibitors. nih.gov
Benzothiazole-piperazine hybridsAChE, MAO-BDemonstrated dual inhibitory activity, a potential strategy for Alzheimer's disease. nih.gov
Substituted BenzothiazolesNQO2Inhibition potency is highly dependent on the nature and position of substituents on the benzothiazole core. nih.gov
Tetrahydrobenzo[d]thiazolesCK2, GSK3βDesigned as dual kinase inhibitors to prevent deactivation of the PTEN tumor suppressor. nih.gov

Building Blocks for Development of Diagnostic Probes and Imaging Agents (Non-Clinical)

Beyond therapeutic applications, this compound and its derivatives are valuable building blocks for the creation of diagnostic tools. Their inherent fluorescence properties and the ease with which they can be chemically modified make them ideal candidates for the development of probes and imaging agents for non-clinical research.

These fluorescent probes are designed to detect specific analytes, such as ions, reactive oxygen species, and biomolecules, with high sensitivity and selectivity. The "turn-on" fluorescence mechanism is a particularly attractive feature, where the probe exhibits a significant increase in fluorescence intensity upon binding to its target. This allows for clear visualization and quantification of the analyte in various biological and environmental samples.

For example, benzothiazole-based probes have been developed for the detection of thiophenols, which are environmentally hazardous compounds. researchgate.net These probes often work through a thiol-driven cleavage of a specific linkage, releasing a highly fluorescent benzothiazole derivative. researchgate.net Similarly, benzothiazole scaffolds have been utilized to create probes for detecting hydrogen sulfide (B99878) (H2S), a biologically important signaling molecule. researchgate.net The design of these probes often involves the strategic placement of functional groups that react specifically with the target analyte, triggering a change in the photophysical properties of the benzothiazole core.

Table 2: Benzothiazole-Based Fluorescent Probes

Probe TypeTarget AnalyteMechanism of Action
Turn-on Fluorimetric ProbeThiophenolsThiol-driven cleavage of a dinitrophenyl ether linkage, releasing a fluorescent benzothiazole. researchgate.net
Near-Infrared Fluorescent ProbeHydrogen Sulfide (H2S)HS⁻ induced thiolysis of dinitrophenyl ether, leading to "turn-on" fluorescence. researchgate.net
ChemosensorPerborate ions and Hydrazine (B178648)Cleavage of an acetate (B1210297) group to produce a fluorescent phenol (B47542) derivative via ESIPT. researchgate.net
Small Molecule Fluorescent ProbepH and Cellular ImagingThe structure of the synthesized probe was determined, and it has a wide applicable pH range (3.0-8.0) for detecting living cells. researchgate.net

Components in Combinatorial Library Synthesis for Drug Discovery Research

The amenability of the this compound scaffold to chemical modification makes it an excellent component for combinatorial library synthesis. This high-throughput approach allows for the rapid generation of a vast number of structurally related compounds, which can then be screened for biological activity against a wide range of therapeutic targets.

Combinatorial libraries based on benzothiazole and other heterocyclic scaffolds have been instrumental in the discovery of novel drug candidates. nih.gov By systematically varying the substituents at different positions of the benzothiazole ring, researchers can explore a large chemical space and identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

The synthesis of these libraries often involves solid-phase or solution-phase parallel synthesis techniques. The reactive chloro group at the 2-position of this compound provides a convenient handle for introducing diversity into the molecule. For instance, it can readily undergo nucleophilic substitution reactions with a wide range of amines, thiols, and alcohols, leading to the formation of diverse libraries of 2-substituted benzothiazole derivatives. These libraries have been successfully screened to identify hits for various targets, including enzymes, receptors, and ion channels.

Materials Science and Optoelectronic Applications

The unique electronic and photophysical properties of the benzothiazole core make it a valuable building block for the development of advanced functional materials with applications in optoelectronics and sensing.

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Benzothiazole derivatives are being actively investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the benzothiazole ring, coupled with its high fluorescence quantum yield and good thermal stability, makes it an attractive component for these devices.

In OLEDs, benzothiazole-containing polymers and small molecules can function as emissive layers, charge-transporting layers, or host materials for phosphorescent emitters. The emission color of these materials can be tuned by modifying the chemical structure of the benzothiazole derivative, for example, by extending the conjugation length or by introducing electron-donating or electron-withdrawing groups. Researchers have synthesized a range of luminescent polymers incorporating 2,1,3-benzothiadiazole (B189464) units, a related heterocycle, which exhibit tunable emission colors and high fluorescence quantum yields. mit.edu

In OFETs, benzothiazole-based materials can act as the active semiconductor layer. The performance of these devices is highly dependent on the molecular packing and intermolecular interactions of the organic semiconductor. The planar structure of the benzothiazole core can facilitate π-π stacking, which is crucial for efficient charge transport.

Fluorescent Probes and Sensors for Chemical and Biological Analytes

The inherent fluorescence of the benzothiazole scaffold makes it an excellent platform for the design of fluorescent probes and sensors for the detection of a wide variety of chemical and biological analytes. mdpi.com These sensors operate on the principle of a change in fluorescence intensity or wavelength upon interaction with the target analyte.

Benzothiazole-based sensors have been developed for the detection of metal ions, anions, and neutral molecules. mdpi.com The selectivity of these sensors is achieved by incorporating specific recognition elements into the molecular structure that bind selectively to the target analyte. This binding event then triggers a change in the photophysical properties of the benzothiazole fluorophore.

For instance, chemodosimeters based on the 2,1,3-benzothiadiazole (BTD) core have been designed to detect analytes through covalent bond formation or catalysis of a chemical reaction, leading to a measurable optical response. mdpi.com These sensors offer high sensitivity and selectivity, making them valuable tools for environmental monitoring, clinical diagnostics, and biological research. The versatility of the BTD core allows for the development of a wide range of optical detection devices for various important analytes. mdpi.com

Components in Photovoltaic Devices and Solar Energy Conversion

Benzothiazole derivatives are increasingly utilized in the fabrication of photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). The electron-accepting nature of the benzothiazole unit makes it an excellent component in D-π-A (donor-π-acceptor) dyes, which are crucial for efficient light harvesting and charge separation.

In DSSCs, organic dyes containing a benzothiazole moiety act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂) sioc-journal.cnresearchgate.net. The general structure of these dyes involves a donor group, a π-conjugated bridge, and an acceptor group that anchors the dye to the semiconductor surface. Benzothiadiazole, a related and extensively studied structure, is a common acceptor unit in these dyes researchgate.netresearchgate.netnih.gov. For instance, dyes containing a benzothiadiazole unit have achieved power conversion efficiencies of up to 7.7% researchgate.net. The introduction of different substituents on the benzothiazole ring allows for the fine-tuning of the dye's absorption spectrum and energy levels to better match the solar spectrum and facilitate efficient electron transfer. While direct examples using the 7-ethyl-2-chloro-1,3-benzothiazole core are not prominent in literature, its derivatives, created through substitution of the chloro group, could be tailored for such applications.

In the realm of organic solar cells, benzothiadiazole-based polymers have been investigated as electron donor or acceptor materials in the active layer of bulk heterojunction devices. The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and morphology in the solid state mdpi.com.

Functional Polymers and Dyes

The versatility of the benzothiazole core extends to the synthesis of functional polymers and dyes with a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and advanced coating materials. The 2-chloro position on the benzothiazole ring is a reactive site that allows for the introduction of various functional groups through nucleophilic substitution, enabling the synthesis of a diverse range of derivatives.

For instance, polymers incorporating benzothiazole units can be designed to have specific electronic and optical properties. These polymers are often synthesized through polymerization reactions of appropriately functionalized benzothiazole monomers researchgate.net. The resulting materials can exhibit high thermal stability and desirable charge transport characteristics, making them suitable for use in electronic devices.

Furthermore, benzothiazole-based dyes are known for their strong fluorescence and large Stokes shifts mdpi.com. These properties are highly sought after for applications such as fluorescent labeling and sensing. The emission color of these dyes can be tuned by modifying the substituents on the benzothiazole ring system. For example, various benzothiazole derivatives have been synthesized that exhibit emissions across the visible spectrum researchgate.net.

Coordination Chemistry and Metal Complexation

The nitrogen atom in the thiazole (B1198619) ring of benzothiazole derivatives makes them excellent ligands for a variety of metal ions, including transition metals and lanthanides. The resulting metal complexes often exhibit interesting photophysical and catalytic properties.

The 2-position of the benzothiazole ring is a common site for the introduction of coordinating groups, leading to the formation of mono-, bi-, or polydentate ligands. These ligands can be synthesized through various organic reactions, such as condensation of 2-aminobenzothiazoles with aldehydes or ketones, or through cross-coupling reactions at the 2-chloro position nih.govacs.org.

For example, Schiff base ligands derived from 2-aminobenzothiazole (B30445) have been extensively used to form complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II) nih.gov. The geometry of these complexes can vary from tetrahedral to octahedral depending on the metal ion and the specific ligand structure.

Similarly, benzothiazole-containing ligands have been designed for complexation with lanthanide ions. These complexes are of particular interest due to the characteristic luminescent properties of lanthanides mdpi.comresearchgate.netdntb.gov.ua. The benzothiazole moiety can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Metal complexes of benzothiazole derivatives often exhibit unique luminescent properties. For instance, iridium(III) complexes with benzothiazole-based ligands have been studied for their potential application in OLEDs. These complexes can show high quantum yields and tunable emission colors researchgate.net.

Catalysis and Organocatalysis

Benzothiazole derivatives have also found applications in the field of catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts themselves.

The ability of benzothiazoles to coordinate with transition metals makes them valuable ligands for a variety of catalytic organic reactions. In particular, palladium complexes bearing benzothiazole-derived ligands have been shown to be effective catalysts for cross-coupling reactions, such as Suzuki and Heck reactions acs.orgrsc.orgnih.govacs.orgarkat-usa.orgnih.govacs.org.

The electronic and steric properties of the benzothiazole ligand can have a significant impact on the activity and selectivity of the metal catalyst. By modifying the substituents on the benzothiazole ring, it is possible to fine-tune the performance of the catalyst for a specific transformation. The this compound scaffold provides a platform for creating a library of ligands through substitution at the chloro position, which could then be screened for various catalytic applications.

Development of Photocatalytic Systems

The development of efficient photocatalytic systems for environmental remediation and green chemistry has become a significant area of research. Benzothiazole derivatives, recognized for their unique electronic and structural properties, are emerging as promising candidates for the synthesis of novel photocatalysts. acs.orgnih.gov The inherent photosensitivity of the benzothiazole core, coupled with the ability to modify its structure, allows for the design of materials that can harness light energy to drive chemical reactions. acs.orgelsevierpure.com

Research into the synthesis of 2-substituted benzothiazoles has demonstrated that these compounds can be efficiently produced using visible light-driven photoredox catalysis. elsevierpure.combwise.kr This method, which often employs a ruthenium-based photosensitizer and molecular oxygen as a benign oxidant, represents a green and atom-economical approach to creating functionalized benzothiazoles. acs.orgelsevierpure.com Such synthetic strategies are crucial for developing a library of benzothiazole derivatives that can be screened for photocatalytic activity.

While specific studies on the photocatalytic applications of this compound are not extensively documented in the reviewed literature, the broader class of benzothiazole derivatives has shown potential in the degradation of organic pollutants. For instance, studies on other heterocyclic compounds have demonstrated their efficacy in the photocatalytic degradation of dyes and herbicides under UV or visible light irradiation. nih.gov The general principle involves the generation of highly reactive species, such as hydroxyl radicals, upon photoexcitation of the catalyst, which then mineralize organic pollutants into less harmful substances. nih.gov Given the photochemical reactivity of the benzothiazole ring, it is plausible that this compound and its derivatives could be tailored to function as effective photocatalysts for environmental remediation.

Table 1: Examples of Photocatalytic Degradation of Organic Pollutants

PollutantPhotocatalystLight SourceDegradation EfficiencyReference
Methylene (B1212753) BlueNiO-ZnO NanocompositeSunlight95% in 220 min nih.gov
Nile BlueNiO-ZnO NanocompositeSunlight97% in 220 min nih.gov
Bentazon HerbicideNiO-ZnO NanocompositeUV Light70% in 100 min nih.gov
Various DyesCarbonate-like Species Doped TiO2Visible LightNot Specified researchgate.net

Agrochemical Research Applications

The benzothiazole moiety is a well-established pharmacophore in the design of new agrochemicals, exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. researchgate.netnih.govnih.gov The introduction of halogen atoms, such as chlorine, into the benzothiazole structure is a common strategy to enhance the efficacy and modulate the physicochemical properties of these compounds. nih.govmdpi.comresearchgate.net

In the realm of herbicides, benzothiazole-containing compounds have been developed as potent inhibitors of key plant enzymes. researchgate.net The mode of action often involves the disruption of essential biochemical pathways in weeds, leading to their growth inhibition and eventual death. The presence of a halogen on the benzothiazole ring can influence the molecule's uptake, transport, and interaction with the target site within the plant. nih.gov

Table 2: Fungicidal and Antiviral Activity of Selected Benzothiazole Derivatives

Compound TypeTarget OrganismActivity MetricResultReference
Benzothiazole DerivativeAlternaria brassicaeEC₅₀0.3 mg/L nih.gov
Benzothiazole DerivativesBotrytis cinereaProtective & Treatment Activity>88% at 90 mg/L nih.gov
Benzothiazole DerivativesTobacco Mosaic Virus (TMV)Protective Activity55.96% and 54.21% nih.gov
Benzothiazole DerivativesHelminthosporium maydisInhibition Rate78.6% and 80.6% nih.gov

Industrial Applications (e.g., Rubber Additives, Corrosion Inhibitors)

Beyond specialized applications in photocatalysis and agrochemicals, benzothiazole derivatives have found widespread use in various industrial processes, most notably as rubber additives and corrosion inhibitors. atamankimya.comresearchgate.net

Rubber Additives:

In the rubber industry, benzothiazole derivatives, particularly 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, are extensively used as vulcanization accelerators. atamankimya.comkglmeridian.comhesperian.orgnih.govnih.gov The vulcanization process, which involves heating rubber with sulfur, is crucial for improving the mechanical properties of rubber, such as its elasticity, strength, and durability. researchgate.netcmu.edu Accelerators like MBT significantly reduce the time and temperature required for vulcanization, leading to a more efficient and cost-effective manufacturing process. atamankimya.comkglmeridian.com

The mechanism of acceleration involves a complex series of chemical reactions where the benzothiazole derivative reacts with sulfur to form active sulfurating agents. kglmeridian.comresearchgate.netcmu.eduresearchgate.net These agents then react with the polymer chains to form cross-links, creating a robust and resilient rubber network. cmu.edu While this compound itself is not a standard accelerator, its structural similarity to the benzothiazole core suggests that it could be a precursor for the synthesis of new accelerator molecules with tailored reactivity and processing characteristics.

Corrosion Inhibitors:

The ability of benzothiazole derivatives to protect metals from corrosion is another significant industrial application. rsc.orgresearcher.lifersc.orgacademicjournals.orgresearchgate.netresearchgate.netresearchgate.net These compounds are effective corrosion inhibitors for a variety of metals and alloys, including steel, copper, and zinc, particularly in acidic environments. researchgate.netrsc.orgresearcher.lifersc.orgacademicjournals.orgresearchgate.net

The mechanism of corrosion inhibition involves the adsorption of the benzothiazole molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.netrsc.orgrsc.orgresearchgate.net The heteroatoms (nitrogen and sulfur) in the benzothiazole ring play a crucial role in the adsorption process, facilitating strong interactions with the metal surface. rsc.orgrsc.org The structure of the benzothiazole derivative, including the presence of substituents like the chloro and ethyl groups in this compound, can influence the efficiency of the inhibitor by affecting its solubility, adsorption characteristics, and the integrity of the protective film. researcher.liferesearchgate.net

Table 3: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Steel

InhibitorMetalCorrosive MediumInhibition EfficiencyReference
2-aminobenzothiazole (2-ABT)Galvanised SteelNaCl solutionActs as a corrosion inhibitor rsc.orgrsc.org
2-mercaptobenzothiazole (2-MBT)Galvanised SteelNaCl solutionActs as a corrosion inhibitor rsc.orgrsc.org
Benzothiazole derivativesMild Steel1 M H₂SO₄Efficiency increases with concentration researchgate.net
2-amino-6-hydroxybenzothiazole (2N6O-BT)Carbon Steel0.5 mol/L HClHigh and persistent inhibition researcher.life
Benzothiazole derivativesCarbon Steel1 M Phosphoric acidAct as mixed-type inhibitors academicjournals.org
Substituted benzothiazole derivativesSteel1 M HClHigh inhibition efficiencies researchgate.net

Q & A

Q. What are the common synthetic routes for 2-Chloro-7-ethyl-1,3-benzothiazole, and how can reaction conditions be optimized?

Answer: The synthesis of benzothiazole derivatives typically involves condensation reactions. For example, 7-chloro-6-fluoro-2-aminobenzothiazole is synthesized by refluxing 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol, followed by purification via column chromatography (40% ethyl acetate in chloroform) and recrystallization from ethanol . Key optimization parameters include:

  • Temperature control : Maintain reflux conditions to ensure complete cyclization.
  • Solvent selection : Dichloromethane or ethanol is often used for solubility and stability .
  • Reagent stoichiometry : Use a 1:1 molar ratio of starting materials to minimize side products .
  • Purification : Column chromatography with silica gel and TLC monitoring (e.g., ethyl acetate:methanol:water = 10:1:1) ensures purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer: Critical techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretch at ~3450 cm⁻¹, C=O at ~1630 cm⁻¹) .
  • NMR spectroscopy : 1H-NMR confirms substituent positions (e.g., singlet at δ 8.4 ppm for –NH in CDCl3) .
  • X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., SHELX programs for refinement) .
  • Melting point analysis : Validates purity and consistency with literature values .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of benzothiazole derivatives?

Answer: Discrepancies in crystallographic data often arise from disordered atoms or twinned crystals. Methodological steps include:

  • Validation tools : Use SHELXL for refinement and PLATON for symmetry checks .
  • Hydrogen bonding analysis : Examine intermolecular interactions (e.g., C–H···N or π-π stacking) to validate packing .
  • Data filtering : Apply I/σ(I) > 2.0 thresholds to exclude weak reflections .
  • Twinned data handling : Use SHELXD for experimental phasing in high-throughput pipelines .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced biological activity?

Answer: SAR strategies include:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) at position 7 to enhance antimicrobial activity .
  • Bioisosteric replacement : Replace the ethyl group with methoxy or aminooxazole to modulate lipophilicity .
  • Mechanistic assays : Test inhibition of inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines to link substituents to anti-inflammatory effects .
  • In silico modeling : Dock derivatives into target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to predict binding affinity .

Q. What methodologies are recommended for analyzing contradictory bioassay results in benzothiazole-based drug candidates?

Answer: Contradictions may arise from assay variability or off-target effects. Mitigation approaches include:

  • Dose-response curves : Establish EC50 values across multiple concentrations to confirm potency trends .
  • Control standardization : Use reference compounds (e.g., PMX610 for anticancer assays) to normalize data .
  • Orthogonal assays : Validate antimicrobial activity with both disk diffusion (e.g., against Klebsiella sp.) and broth microdilution methods .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p < 0.05) .

Q. How can synthetic byproducts or degradation products of this compound be identified and minimized?

Answer:

  • HPLC-MS monitoring : Track reaction progress and detect impurities with m/z thresholds .
  • Stability studies : Expose compounds to accelerated conditions (e.g., 40°C/75% RH) and analyze degradation via TLC .
  • Byproduct characterization : Use preparative TLC or column chromatography to isolate impurities for NMR/IR analysis .
  • Process optimization : Replace dichloromethane with acetonitrile to reduce halogenated byproducts .

Q. What are the best practices for ensuring reproducibility in benzothiazole derivative synthesis?

Answer:

  • Detailed protocols : Document reaction times, solvent grades, and drying methods (e.g., Na2SO4 vs. MgSO4) .
  • Batch consistency : Use calibrated equipment (e.g., melting point apparatus) and standardized reagents .
  • Peer validation : Share crystal structures in the Cambridge Structural Database (CSD) for cross-verification .
  • Open-source tools : Employ SHELX programs for structure refinement to align with community standards .

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